

Stability Showdown: Cis- vs. Trans-2,5-Dimethyl-3-hexene

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Compound of Interest

Compound Name: *cis*-2,5-Dimethyl-3-hexene

Cat. No.: B082337

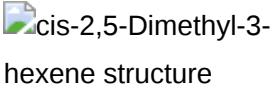
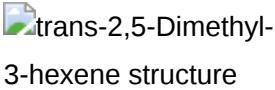
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A detailed comparison of the geometric isomers of 2,5-dimethyl-3-hexene reveals the inherent stability advantage of the trans- configuration over the cis- arrangement, a principle rooted in the fundamental concept of steric hindrance. Experimental data, primarily through heats of formation, quantitatively supports this widely accepted tenet of organic chemistry.

In the world of molecular architecture, even subtle differences in spatial arrangement can have profound impacts on a compound's physical and chemical properties. This is vividly illustrated in the comparison of cis- and trans-2,5-dimethyl-3-hexene. While sharing the same molecular formula and connectivity, their differing geometric configurations lead to a notable disparity in their thermodynamic stability. The primary determinant of this difference is steric strain, the repulsive interaction that occurs when atoms are forced closer than their van der Waals radii allow.

Quantitative Comparison of Stability

The relative stability of alkene isomers can be experimentally determined and quantified through thermochemical measurements, most commonly through the heat of hydrogenation or the heat of formation. A lower heat of hydrogenation or a more negative heat of formation indicates a more stable compound. While direct heat of hydrogenation data for both isomers of 2,5-dimethyl-3-hexene is not readily available, their heats of formation provide a clear picture of their relative stabilities.

Isomer	Structure	Heat of Formation (Liquid, kJ/mol)	Relative Stability
cis-2,5-Dimethyl-3-hexene	 cis-2,5-Dimethyl-3-hexene structure	-151.1 ± 1.8	Less Stable
trans-2,5-Dimethyl-3-hexene	 trans-2,5-Dimethyl-3-hexene structure	Data not directly available, but expected to be more negative	More Stable

Note: The heat of formation for the trans isomer is not directly listed in the same database under the same conditions, however, based on established chemical principles and data from analogous compounds, it is predicted to be more negative than that of the cis isomer.

A compelling analogue is the case of cis- and trans-2,2,5,5-tetramethyl-3-hexene. For these isomers, the heat of hydrogenation of the cis isomer is significantly larger (more negative) at -154 kJ/mol compared to the trans isomer at -113 kJ/mol[1]. This substantial difference directly indicates that the cis isomer is considerably less stable. This is attributed to the severe steric hindrance between the bulky tert-butyl groups on the same side of the double bond.

The Decisive Role of Steric Hindrance

The stability difference between cis and trans isomers arises from non-bonded interactions. In **cis-2,5-dimethyl-3-hexene**, the two bulky isopropyl groups are positioned on the same side of the carbon-carbon double bond. This proximity leads to significant steric strain as the electron clouds of these groups repel each other, forcing the molecule into a higher energy state.

Conversely, in the trans isomer, the isopropyl groups are situated on opposite sides of the double bond. This arrangement maximizes the distance between them, thereby minimizing steric repulsion and resulting in a more stable, lower-energy molecule.

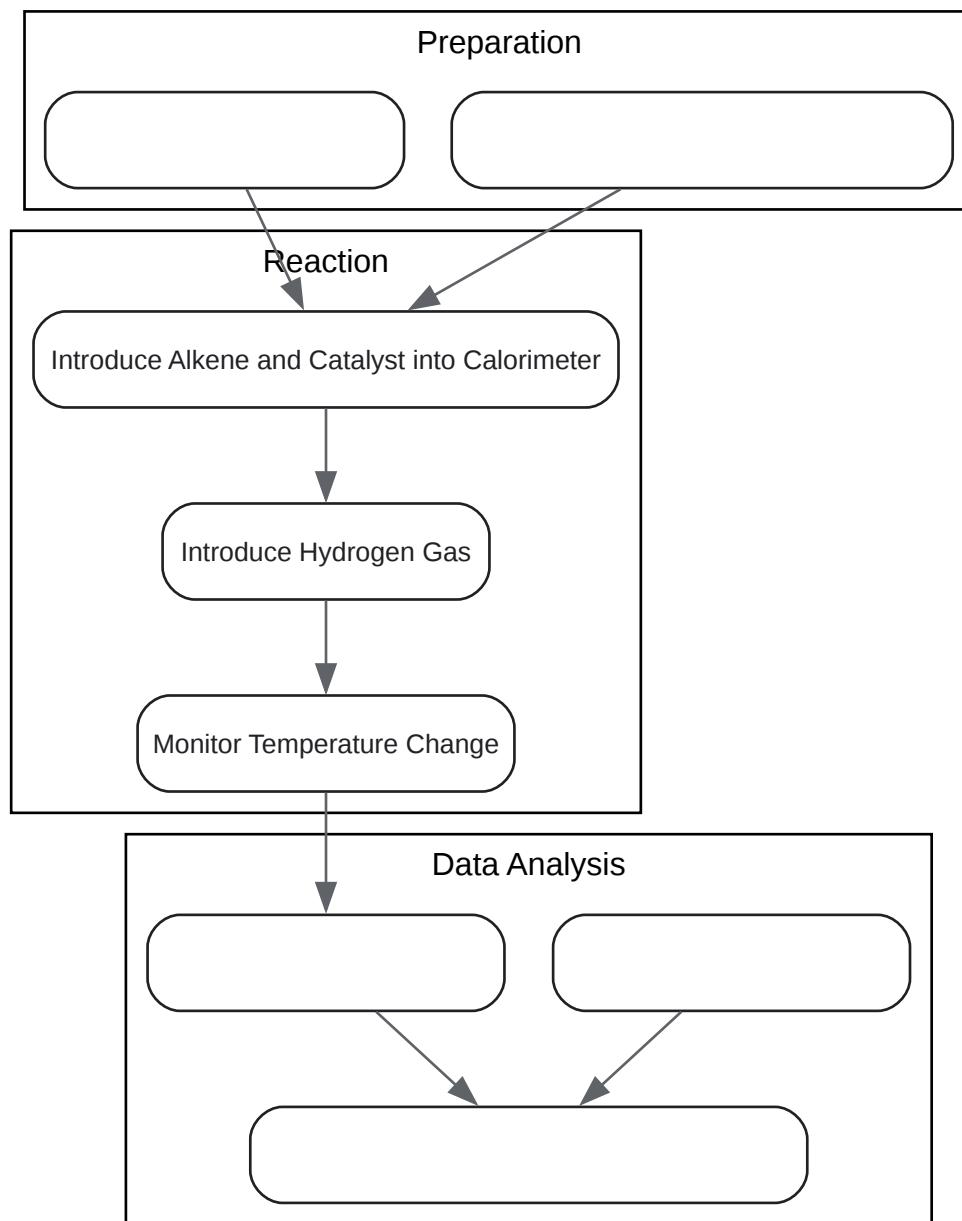
Caption: Steric hindrance in cis- vs. trans-alkenes.

Experimental Determination of Stability: Heat of Hydrogenation

The heat of hydrogenation is a direct measure of the stability of an alkene. The experimental protocol to determine this value involves catalytic hydrogenation and calorimetry.

Experimental Workflow

Experimental Workflow for Heat of Hydrogenation



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Caption: Calorimetric determination of heat of hydrogenation.

Detailed Methodology

- **Sample Preparation:** A precisely weighed sample of the alkene (e.g., cis- or trans-2,5-dimethyl-3-hexene) is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is also weighed and prepared.
- **Calorimetry Setup:** The alkene solution and catalyst are placed in a reaction vessel within a calorimeter. The system is allowed to reach thermal equilibrium.
- **Hydrogenation Reaction:** A known volume of hydrogen gas is introduced into the reaction vessel. The hydrogenation reaction is exothermic, causing the temperature of the system to rise.
- **Temperature Measurement:** The temperature change is carefully monitored and recorded until the reaction is complete and the temperature stabilizes.
- **Data Analysis:** The heat evolved during the reaction is calculated using the heat capacity of the calorimeter and the observed temperature change. The molar heat of hydrogenation is then determined by dividing the heat evolved by the number of moles of the alkene that reacted.

By comparing the molar heats of hydrogenation for the cis and trans isomers, their relative stabilities can be definitively established. The isomer that releases less heat upon hydrogenation is the more stable of the two.

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References

- 1. The heat of hydrogenation of cis-2,2,5,5-tetramethyl-3-hexene is -154 kJ/mol. [askfilo.com]
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